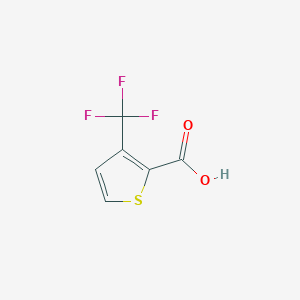

3-(Trifluoromethyl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORUTVAAZYUSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610755 | |

| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767337-59-7 | |

| Record name | 3-(Trifluoromethyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767337-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physicochemical characteristics, outlines relevant experimental protocols for its analysis, and explores its potential biological significance through the lens of related signaling pathways.

Core Physical and Chemical Data

This compound is a solid organic compound.[1] While specific experimentally determined values for some of its physical properties are not widely published, its fundamental chemical identifiers are well-established.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 767337-59-7 | [2] |

| Molecular Formula | C₆H₃F₃O₂S | [2] |

| Molecular Weight | 196.15 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

For reference, the parent compound, 2-thiophenecarboxylic acid, has a melting point of 125-127 °C and a boiling point of 260 °C.[3] The introduction of the trifluoromethyl group is expected to influence these properties due to its strong electron-withdrawing nature and increased molecular weight.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, standardized methods for organic compounds can be readily applied.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline organic solid.[1][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, dry the sample in a desiccator. Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Repeat until the packed sample is approximately 2-3 mm high.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination: Heat the apparatus rapidly and observe the sample to determine an approximate melting range. This allows for a more precise measurement in the subsequent step.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the apparatus at a slow, controlled rate (approximately 1-2°C per minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded range between these two temperatures is the melting point range.

-

Replicate Measurements: For accuracy, perform the determination in triplicate and report the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105, for determining water solubility.[6]

Apparatus:

-

Analytical balance

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Preparation of Test Solutions: Weigh a precise amount of this compound and add it to a known volume of distilled or deionized water in a glass flask. The amount of substance should be in excess of its expected solubility to ensure a saturated solution is formed. Prepare several such flasks.

-

Equilibration: Place the flasks in a constant temperature bath or shaker set to a standard temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each flask. It is crucial not to disturb the sediment. Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

pH Measurement: Measure the pH of the saturated solution.

-

Data Reporting: The solubility is reported as the average concentration from the replicate flasks, typically in units of mg/L or g/100 mL, at the specified temperature and final pH.

Biological Relevance and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the thiophene scaffold is a well-known pharmacophore in drug discovery. Notably, derivatives of benzo[b]thiophene-3-carboxylic acid have been identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion, making it a target for anti-cancer therapies.[7][8][9][10]

The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton. The inhibition of this pathway by small molecules can prevent the downstream effects that contribute to cancer progression.

This diagram illustrates how external signals activate RhoA, leading to the activation of ROCK. ROCK, in turn, promotes the phosphorylation of the Myosin Light Chain (MLC), both directly and by inhibiting MLC phosphatase. This results in the reorganization of the actin cytoskeleton, a process crucial for cell motility. Thiophene carboxylic acid derivatives may exert their anti-cancer effects by inhibiting the active form of RhoA (RhoA-GTP), thereby blocking this signaling cascade.

Synthesis Workflow

The synthesis of this compound is not commonly detailed in standard organic synthesis literature. However, a plausible synthetic route can be conceptualized based on established thiophene chemistry. A potential workflow could involve the introduction of the trifluoromethyl group onto a pre-existing thiophene ring, followed by carboxylation at the 2-position.

This generalized workflow highlights the key transformations that would be necessary to synthesize the target compound. The specific reagents and reaction conditions for each step would require further experimental development and optimization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. parchem.com [parchem.com]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. scribd.com [scribd.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Semantic Scholar [semanticscholar.org]

- 9. Item - Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

CAS Number: 767337-59-7

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that belongs to the class of thiophene carboxylic acids. The presence of a trifluoromethyl group, a key pharmacophore in medicinal chemistry, and the carboxylic acid functionality make it a potentially valuable building block for the synthesis of novel therapeutic agents. Thiophene derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a technical overview of the available data on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and are often listed as "not available" by commercial suppliers.[1]

| Property | Value | Source |

| CAS Number | 767337-59-7 | |

| Molecular Formula | C₆H₃F₃O₂S | |

| Molecular Weight | 196.15 g/mol | [2] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Store in a cool, dry, dark place (2-8°C recommended) | [3] |

| InChI Key | RORUTVAAZYUSSQ-UHFFFAOYSA-N |

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, general synthetic strategies for substituted thiophene carboxylic acids can be considered as potential routes. One plausible approach could involve the introduction of the trifluoromethyl group onto a suitable thiophene precursor followed by carboxylation.

The diagram below illustrates a generalized, hypothetical synthetic pathway.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocols

Due to the lack of published specific synthetic procedures, a detailed experimental protocol cannot be provided at this time. Researchers interested in the synthesis of this compound would need to develop a method based on established organofluorine and heterocyclic chemistry principles.

Applications in Drug Discovery and Research

While the specific biological activity of this compound is not yet reported, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Derivatives of thiophene-2-carboxylic acid have been investigated for a variety of therapeutic applications:

-

Oncology: Some 3-arylaminothiophenic-2-carboxylic acid derivatives have been identified as inhibitors of the fat mass and obesity-associated protein (FTO), a target in acute myeloid leukemia.[5]

-

Inflammatory Diseases: A dichlorinated benzo[b]thiophene-2-carboxylic acid derivative has been shown to alleviate ulcerative colitis by suppressing the mTORC1 signaling pathway.[6]

Given these precedents, this compound represents a valuable starting point for the design and synthesis of new chemical entities for various disease targets. Its utility as a building block in medicinal chemistry is significant, allowing for the generation of amides, esters, and other derivatives for biological screening.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

References

- 1. 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | C10H6F3NO2S | CID 90141288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 767337-59-7 this compound AKSci 3802CZ [aksci.com]

- 3. 767337-59-7|this compound|BLD Pharm [bldpharm.com]

- 4. 767337-59-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Trifluoromethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic protocol, and explores its application in the context of drug discovery, with a particular focus on its role in the development of enzyme inhibitors.

Physicochemical Properties

This compound is a trifluoromethyl-substituted heterocyclic compound with significant potential in the synthesis of pharmacologically active molecules.[1] The incorporation of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

| Property | Value | Reference |

| Molecular Weight | 196.15 g/mol | [2] |

| Molecular Formula | C₆H₃F₃O₂S | [2] |

| CAS Number | 767337-59-7 | [2][3] |

| Appearance | White to off-white solid | |

| Synonyms | 3-(trifluoromethyl)-2-thiophenecarboxylic acid | [2] |

Experimental Protocols

Representative Synthesis of a Thiophene-2-carboxylic Acid Derivative

Reaction: Oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid.

Materials:

-

2-acetylthiophene

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Alkaline Hypochlorite Solution: In a round-bottom flask equipped with a magnetic stirrer, prepare an aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add sodium hypochlorite solution while stirring.

-

Oxidation Reaction: To the cooled alkaline hypochlorite solution, add 2-acetylthiophene dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.

-

Reaction Monitoring: After the addition is complete, continue stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude thiophene-2-carboxylic acid.

-

Isolation and Purification:

-

Filter the precipitate and wash with cold water.

-

For further purification, the crude product can be dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution.

-

The aqueous layer is then re-acidified with hydrochloric acid to precipitate the purified carboxylic acid.

-

The purified product is filtered, washed with cold water, and dried under vacuum over anhydrous magnesium sulfate.

-

Note: The introduction of the trifluoromethyl group at the 3-position would require a multi-step synthesis, potentially involving the use of a suitable 3-substituted thiophene precursor and a trifluoromethylating agent.

Applications in Drug Development: FTO Inhibition

Derivatives of this compound have emerged as potent inhibitors of the Fat Mass and Obesity-Associated (FTO) protein. FTO is an RNA demethylase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in diseases such as acute myeloid leukemia (AML).

Signaling Pathway and Mechanism of Action

FTO removes the N6-methyladenosine (m6A) modification from RNA, which affects mRNA stability and translation. In certain cancers like AML, FTO is overexpressed and promotes the stability of oncogenic transcripts such as MYC and RARA. By inhibiting FTO, the m6A levels on these transcripts increase, leading to their degradation and a subsequent reduction in the corresponding oncoproteins. This ultimately results in the suppression of cancer cell proliferation and survival.

Below is a diagram illustrating the FTO signaling pathway and the impact of its inhibition.

Figure 1: FTO signaling pathway and inhibition.

Experimental Workflow for Inhibitor Screening

The discovery and validation of FTO inhibitors derived from this compound typically follow a structured experimental workflow.

Figure 2: Workflow for FTO inhibitor screening.

References

An In-depth Technical Guide on the Solubility of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility information and experimental protocols for determining the solubility of 3-(trifluoromethyl)thiophene-2-carboxylic acid in organic solvents. This document is intended to be a valuable resource for researchers in chemistry, pharmacology, and drug development who are working with this compound.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the physicochemical properties of the molecule, including its solubility, which is a critical parameter for reaction conditions, formulation development, and biological assays. Understanding the solubility of this compound in various organic solvents is essential for its effective use in research and development.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases, including Reaxys and SciFinder, was conducted to obtain quantitative solubility data for this compound in common organic solvents. Despite the extensive search, no specific quantitative solubility values have been publicly reported. The following table summarizes the lack of available data for a range of common organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | CAS Number | Solubility ( g/100 mL) at specified temp. |

| Methanol | CH₃OH | 67-56-1 | Data not available |

| Ethanol | C₂H₅OH | 64-17-5 | Data not available |

| Isopropanol | C₃H₈O | 67-63-0 | Data not available |

| Acetone | C₃H₆O | 67-64-1 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Data not available |

| Dichloromethane | CH₂Cl₂ | 75-09-2 | Data not available |

| Chloroform | CHCl₃ | 67-66-3 | Data not available |

| Toluene | C₇H₈ | 108-88-3 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 67-68-5 | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Data not available |

The absence of published data highlights the need for experimental determination of the solubility of this compound in solvents relevant to specific research applications. The following sections provide detailed protocols for established methods of solubility determination.

Experimental Protocols for Solubility Determination

Two widely accepted methods for determining the solubility of a solid compound in an organic solvent are the Equilibrium Shake-Flask Method and Nephelometry.

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus and Reagents:

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the clear, saturated filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattered by undissolved particles.[3][4]

Principle: A compound is dissolved in a water-miscible solvent (like DMSO) and then diluted into an aqueous buffer or the organic solvent of interest. The formation of a precipitate at a certain concentration is detected by an increase in light scattering.

Apparatus and Reagents:

-

Nephelometer with microplate reading capability

-

Multi-well plates (e.g., 96- or 384-well)

-

Automated liquid handling system or multichannel pipettes

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO)

-

Organic solvent of interest

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

-

In a multi-well plate, perform serial dilutions of the DMSO stock solution with the organic solvent of interest to create a range of concentrations.

-

Include control wells containing only the solvent and the DMSO/solvent mixture without the compound.

-

Incubate the plate at a constant temperature for a set period (e.g., 1-2 hours) to allow for potential precipitation.

-

Measure the light scattering of each well using a nephelometer.

-

The kinetic solubility is determined as the concentration at which a significant increase in the nephelometry signal is observed compared to the background, indicating the formation of a precipitate.[5]

Workflow and Diagrams

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(trifluoromethyl)thiophene-2-carboxylic acid. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the protons on the thiophene ring. A comprehensive experimental protocol for acquiring the spectrum is also presented.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals for the two protons on the thiophene ring and the acidic proton of the carboxylic acid group. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups significantly influences the chemical shifts of the thiophene protons, causing them to resonate at lower fields compared to unsubstituted thiophene.

The predicted spectral data are summarized in the table below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8-8.0 | Doublet | ~5.0 |

| H-5 | ~7.4-7.6 | Doublet | ~5.0 |

| -COOH | ~12.0 | Broad Singlet | - |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol

The following protocol outlines the steps for acquiring the ¹H NMR spectrum of this compound.

Materials and Instrumentation:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., Bruker DRX 500 or equivalent, operating at 500 MHz for ¹H)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the following acquisition parameters (typical values for a 500 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm (from -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the observed signals.

-

Visualizations

Molecular Structure and Proton Labeling

The following diagram illustrates the molecular structure of this compound with the thiophene protons labeled for NMR analysis.

Caption: Molecular structure of this compound with proton labeling.

¹H NMR Signaling Pathway

The diagram below illustrates the spin-spin coupling interaction between the two adjacent protons on the thiophene ring.

Caption: Spin-spin coupling between H-4 and H-5 protons.

An In-depth Technical Guide to the 13C NMR of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document leverages data from analogous compounds to predict and interpret the chemical shifts. This guide is intended to serve as a valuable resource for researchers in spectral analysis, compound identification, and quality control.

Predicted 13C NMR Data Presentation

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the electron-withdrawing effects of both the trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups, along with the inherent electronic properties of the thiophene ring, dictate the spectral appearance. The predicted chemical shifts are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| C=O (Carboxyl) | 160-165 | Singlet | - | The carbonyl carbon of a carboxylic acid on an aromatic ring typically appears in this region[1][2]. |

| C2 (Thiophene) | 130-135 | Quartet | ~35-40 Hz (²JCF) | This carbon is directly attached to the electron-withdrawing carboxylic acid group and is two bonds away from the trifluoromethyl group, resulting in a downfield shift and coupling to the fluorine atoms. |

| C3 (Thiophene) | 133-138 | Quartet | ~35-40 Hz (²JCF) | This carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, causing a significant downfield shift and coupling to the fluorine atoms. |

| C4 (Thiophene) | 128-132 | Quartet | ~3-5 Hz (³JCF) | This carbon is three bonds away from the trifluoromethyl group, leading to a smaller coupling constant. Its chemical shift is influenced by the adjacent CF3 group. |

| C5 (Thiophene) | 125-130 | Singlet | - | This carbon is the furthest from the electron-withdrawing substituents and is expected to be the most upfield of the ring carbons. |

| CF3 | ~120 | Quartet | ~270 Hz (¹JCF) | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the three fluorine atoms[3]. |

Experimental Protocols

A standard experimental protocol for acquiring the 13C NMR spectrum of this compound is outlined below. This protocol is based on general procedures for similar aromatic carboxylic acids[4][5][6].

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

-

Mass: Weigh approximately 10-20 mg of the solid compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices for carboxylic acids include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Acetone (Acetone-d6). The choice of solvent can slightly influence the chemical shifts.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Nucleus: Observe the 13C nucleus.

-

Technique: A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom (unless coupled to other nuclei like fluorine).

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically sufficient.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or by referencing to the known chemical shift of the deuterated solvent.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows relevant to the 13C NMR analysis of this compound.

Caption: Influence of substituents on carbon chemical shifts.

Caption: Standard workflow for 13C NMR spectroscopy.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. pubs.acs.org [pubs.acs.org]

FT-IR analysis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to the FT-IR Analysis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This compound is of interest in medicinal chemistry and materials science, and understanding its structural features through vibrational spectroscopy is crucial for its characterization and quality control. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum is characterized by the vibrational modes of its key functional groups: the carboxylic acid (-COOH), the trifluoromethyl (-CF₃) group, and the thiophene ring. The electron-withdrawing nature of the trifluoromethyl group and its position on the thiophene ring are expected to influence the vibrational frequencies of adjacent bonds, particularly the carboxylic acid group.

Expected FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are derived from established literature values for similar functional groups and molecules.[2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 2500 | Broad | O-H stretching of the carboxylic acid dimer |

| 1760 - 1690 | Strong | C=O stretching of the carboxylic acid |

| 1600 - 1500 | Medium | C=C stretching of the thiophene ring |

| 1440 - 1395 | Medium | O-H in-plane bending of the carboxylic acid |

| 1350 - 1150 | Strong | C-F stretching of the trifluoromethyl group |

| 1320 - 1210 | Medium | C-O stretching of the carboxylic acid |

| 950 - 910 | Medium | O-H out-of-plane bending of the carboxylic acid |

| 900 - 675 | Medium | C-H out-of-plane bending of the thiophene ring |

| 730 - 570 | Weak | C-S stretching of the thiophene ring |

Experimental Protocol

This section details the methodology for obtaining an FT-IR spectrum of solid this compound using the KBr pellet method.[3]

3.1. Materials and Equipment

-

This compound (sample)

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FT-IR spectrometer

3.2. Sample Preparation (KBr Pellet)

-

Drying: Dry the KBr powder in an oven at approximately 100°C to remove any adsorbed water, which can interfere with the spectrum.[6]

-

Mixing and Grinding: In a dry agate mortar, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[6] The sample concentration in KBr should be in the range of 0.2% to 1%.[6] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This reduces particle size and minimizes light scattering.[6]

-

Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet-pressing die. Distribute the powder evenly.

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

3.3. Spectral Acquisition

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This is to subtract the absorbance from atmospheric CO₂ and water vapor.[7]

-

Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer.

-

Data Collection: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[3] Set the resolution to 4 or 8 cm⁻¹ and accumulate 45-100 scans for a good signal-to-noise ratio.[7]

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Interpretation of the Spectrum

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

-

O-H Stretch: A very broad and prominent band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]

-

C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[5] The electron-withdrawing trifluoromethyl group may cause a slight shift to a higher wavenumber compared to unsubstituted thiophene-2-carboxylic acid.

-

C-F Stretches: The trifluoromethyl group will exhibit strong absorption bands in the 1350-1150 cm⁻¹ region due to C-F stretching vibrations.

-

Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.[8] C-H bending vibrations (both in-plane and out-of-plane) and C-S stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹).[3]

Logical Pathway for Spectral Analysis

The following diagram illustrates the logical process for identifying an unknown compound, such as this compound, from its FT-IR spectrum.

Caption: Logical pathway for the identification of the target compound via FT-IR.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. researchgate.net [researchgate.net]

Mass Spectrometry of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its derivatives have shown potential as inhibitors of the fat mass and obesity-associated protein (FTO), exhibiting antileukemia activities.[2] Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and metabolic studies. This guide provides an in-depth analysis of the predicted mass spectrum and fragmentation pattern of this compound, along with standardized experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion: The nominal molecular weight of this compound (C6H3F3O2S) is 196 g/mol . Therefore, the molecular ion peak [M]+• is expected at m/z 196.

Key Fragmentation Pathways:

Electron impact (EI) ionization is expected to induce fragmentation through several key pathways:

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. This would result in a fragment at m/z 179 .

-

Loss of the Carboxyl Group (•COOH): Decarboxylation is another characteristic fragmentation of carboxylic acids, which would yield a fragment at m/z 151 .

-

Loss of a Trifluoromethyl Radical (•CF3): The C-CF3 bond can cleave, resulting in a fragment at m/z 127 .[3]

-

Loss of Carbon Monoxide (CO) from the Acylium Ion: The fragment at m/z 179 may further lose a molecule of carbon monoxide to produce a fragment at m/z 151 .

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this is generally less favorable than the loss of the functional groups.

The predicted major fragments and their corresponding m/z values are summarized in the table below.

| Predicted Fragment Ion | m/z | Proposed Fragmentation Pathway |

| [C6H3F3O2S]+• (Molecular Ion) | 196 | - |

| [C6H2F3OS]+ | 179 | [M - •OH]+ |

| [C5H2F3S]+ | 151 | [M - •COOH]+ or [M - •OH - CO]+ |

| [C5H3O2S]+ | 127 | [M - •CF3]+ |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often required to improve volatility and chromatographic performance.

1. Sample Preparation and Derivatization:

-

Objective: To convert the carboxylic acid into a more volatile ester or silyl derivative.

-

Reagents:

-

This compound standard

-

Methanol (anhydrous)

-

Acetyl chloride or Sulfuric acid (catalyst) for esterification

-

OR N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

-

Procedure (Esterification):

-

Accurately weigh 1 mg of the compound and dissolve it in 1 mL of anhydrous methanol.

-

Carefully add 50 µL of acetyl chloride or 1-2 drops of concentrated sulfuric acid.

-

Heat the mixture at 60°C for 1 hour.

-

Allow the solution to cool to room temperature.

-

The resulting methyl ester solution is ready for GC-MS analysis.

-

-

Procedure (Silylation):

-

Accurately weigh 1 mg of the compound into a vial and evaporate the solvent to dryness under a stream of nitrogen.

-

Add 100 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature. The silylated derivative is ready for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for the analysis of non-volatile and thermally labile compounds, and can often be performed without derivatization.

1. Sample Preparation:

-

Objective: To prepare a solution of the analyte suitable for LC-MS analysis.

-

Reagents:

-

This compound standard

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

-

Procedure:

-

Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.

-

Perform serial dilutions to the desired concentration (e.g., 1-1000 ng/mL) using the initial mobile phase composition.

-

2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

LC Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Drying Gas Temperature: 350°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 45 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V (positive mode), 3000 V (negative mode).

-

Fragmentor Voltage: 135 V.

-

Mass Scan Range: m/z 50-500.

Biological Activity and Mechanism of Action

Derivatives of this compound have been identified as inhibitors of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase.[2] The FTO protein plays a crucial role in gene expression regulation, and its overexpression is linked to certain types of cancer, including acute myeloid leukemia (AML).[2]

The proposed mechanism of action involves the binding of the inhibitor to the active site of the FTO enzyme, preventing it from demethylating its target m6A-modified RNAs. This leads to an increase in the levels of specific tumor suppressor proteins, such as RARA and ASB2, and a decrease in the levels of oncogenic proteins like MYC, ultimately inhibiting the proliferation of leukemia cells.[2]

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 4. 3-Methyl-2-thiophenecarboxylic acid [webbook.nist.gov]

- 5. 2-Thiophenecarboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to the pKa of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the acid dissociation constant (pKa) of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. Due to the absence of a directly measured experimental value in publicly available literature, this guide offers a robust estimation based on established principles of physical organic chemistry. It also outlines detailed experimental protocols for the determination of this important physicochemical parameter.

Data Presentation: Estimated Acidity

The pKa of this compound is estimated by considering the known pKa of its parent compound, thiophene-2-carboxylic acid, and the electronic effect of the trifluoromethyl substituent. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for this estimation.

The Hammett Equation:

log(K/K₀) = ρσ

This can be expressed in terms of pKa as:

pKa = pKa₀ - ρσ

Where:

-

pKa: The acid dissociation constant of the substituted compound.

-

pKa₀: The acid dissociation constant of the parent compound (thiophene-2-carboxylic acid).

-

ρ (rho): The reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids, ρ is defined as 1. In the absence of a specific value for thiophenecarboxylic acids, a value of 1 is used as a reasonable approximation.

-

σ (sigma): The substituent constant, which quantifies the electronic effect of the substituent.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which exerts a significant inductive effect (-I). When placed at the 3-position (meta to the carboxyl group), this effect stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid and lowering its pKa value.

| Compound | pKa₀ | Substituent | Substituent Position | Hammett Constant (σ_m) | Estimated pKa |

| Thiophene-2-carboxylic acid | ~3.5 | - | - | - | 3.5 |

| This compound | 3.5 | -CF₃ | 3 (meta) | +0.43 | ~3.07 |

Note: The pKa of thiophene-2-carboxylic acid is reported to be approximately 3.5. The Hammett constant for a trifluoromethyl group at the meta position of a benzene ring is +0.43. This value is used as an approximation for the 3-position of the thiophene ring.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the experimental determination of the pKa of this compound.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

Reagents:

-

This compound (high purity)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO₂-free water

-

pH buffer solutions for calibration (e.g., pH 4.01, 7.00, 10.01)

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration:

-

Place a known volume (e.g., 50.0 mL) of the sample solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution gently.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

-

The equivalence point can be determined from the inflection point of the curve (where the slope is steepest), often found by taking the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble in water or when only a small amount of sample is available.

Principle: The ultraviolet (UV) or visible (Vis) spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Volumetric flasks and pipettes

Reagents:

-

This compound (high purity)

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 5).

-

Stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

Procedure:

-

Wavelength Selection:

-

Prepare two solutions of the compound at the same concentration, one in a highly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a highly basic solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).

-

Scan the UV-Vis spectrum of both solutions to identify the wavelength(s) where the absorbance difference is maximal.

-

-

Sample Preparation:

-

Prepare a series of solutions of the compound at a constant concentration in the prepared buffer solutions of varying pH. A small aliquot of the stock solution is added to each buffer.

-

-

Absorbance Measurement:

-

Measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ)/(Aₐ - A)] Where:

-

A is the absorbance at a given pH.

-

Aᵢ is the absorbance of the fully ionized species.

-

Aₐ is the absorbance of the fully un-ionized species.

-

-

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Workflow for the estimation of the pKa of this compound.

Caption: Inductive effect of the trifluoromethyl group on the acidity of the carboxylic acid.

The Impact of Trifluoromethylation on the Electronic Landscape of Thiophenes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and electronic properties of trifluoromethylated thiophenes, offering valuable insights for their application in drug discovery and organic electronics.

The strategic incorporation of trifluoromethyl (CF3) groups onto thiophene-based molecules has emerged as a powerful tool for fine-tuning their electronic properties. This guide provides a comprehensive overview of the profound effects of trifluoromethylation on the electronic structure of thiophenes, intended for researchers, scientists, and drug development professionals. By leveraging the strong electron-withdrawing nature of the CF3 group, scientists can modulate key electronic parameters, leading to enhanced performance in a variety of applications, from targeted pharmaceuticals to advanced organic electronic devices.

The Electron-Withdrawing Power of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its high electronegativity significantly alters the electron density distribution within the thiophene ring system. This inductive effect leads to a stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels.[2] The lowering of these frontier orbitals has profound implications for the molecule's electrochemical behavior, optical properties, and its potential for use in various applications.

Quantitative Electronic Data of Trifluoromethylated Thiophenes

The introduction of CF3 groups systematically modifies the electronic properties of thiophene-based molecules. The following table summarizes key quantitative data for a series of trifluoromethylated thiophenes, providing a clear comparison of the impact of substitution.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) |

| 2,2'-Bithiophene | -5.50 | -1.50 | 4.00 | 3.22 | 1.10 |

| 5,5'-Bis(trifluoromethyl)-2,2'-bithiophene | -5.85 | -2.15 | 3.70 | 3.10 | 1.45 |

| 2,2':5',2''-Terthiophene | -5.30 | -1.90 | 3.40 | 2.85 | 0.95 |

| 5,5''-Bis(trifluoromethyl)-2,2':5',2''-terthiophene | -5.68 | -2.48 | 3.20 | 2.75 | 1.30 |

Note: The data presented here is a representative compilation from various computational and experimental studies. Actual values may vary depending on the specific experimental or computational conditions.

Experimental Protocols for Characterization

The electronic properties of trifluoromethylated thiophenes are primarily investigated using a combination of electrochemical, spectroscopic, and computational techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Methodology:

-

Solution Preparation: A solution of the trifluoromethylated thiophene (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The potential is swept to a certain vertex potential and then reversed.

-

Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine the optical band gap.

Methodology:

-

Sample Preparation: A dilute solution of the trifluoromethylated thiophene is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, THF, or chloroform).

-

Measurement: The absorbance of the solution is measured over a range of wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

-

Data Analysis: The absorption spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. The onset of the lowest energy absorption band is used to estimate the optical band gap (Eg_opt).

Computational Chemistry (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict and understand the electronic structure and properties of molecules.

Methodology:

-

Structure Optimization: The geometry of the trifluoromethylated thiophene molecule is optimized to find its lowest energy conformation. A common level of theory used for this is the B3LYP functional with a 6-31G* basis set.[3][4]

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: The HOMO and LUMO energy levels, as well as the molecular orbital distributions, are calculated at the optimized geometry. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.

Visualizing Workflows and Relationships

Graphviz diagrams are used to illustrate key processes and relationships relevant to the application of trifluoromethylated thiophenes.

References

An In-depth Technical Guide on the Reactivity of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining the aromatic thiophene ring with a strongly electron-withdrawing trifluoromethyl group and a reactive carboxylic acid moiety, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the carboxylic acid handle allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity and for the design of synthetic routes and biological assays.

| Property | Value | Reference |

| CAS Number | 767337-59-7 | [1] |

| Molecular Formula | C₆H₃F₃O₂S | [1] |

| Molecular Weight | 196.15 g/mol | [1] |

| Appearance | Solid | |

| Purity | 98% | |

| Storage Temperature | 2-8°C | |

| InChI Key | RORUTVAAZYUSSQ-UHFFFAOYSA-N |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the carboxylic acid group, which readily undergoes reactions typical of this functional group. The presence of the electron-withdrawing trifluoromethyl group can influence the acidity of the carboxylic acid and the reactivity of the thiophene ring.

Amide Bond Formation

The most prevalent application of this compound in drug discovery is its use in the synthesis of amides. Thiophene carboxamide scaffolds are features in a variety of biologically active compounds. The general scheme for amide formation involves the coupling of the carboxylic acid with a primary or secondary amine using a suitable coupling agent.

Logical Workflow for Amide Synthesis:

Figure 1: General workflow for the synthesis of amides from this compound.

Experimental Protocol: General Procedure for Amide Coupling

A common method for the synthesis of thiophene carboxamides involves the use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

-

Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent (e.g., EDC, 1.2-1.5 equivalents) and a catalyst (e.g., DMAP, 0.1-0.2 equivalents).

-

Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine and basic byproducts, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Note: This is a general protocol and specific conditions may vary depending on the substrates used.

Quantitative Data for Amide Synthesis:

Esterification

Esterification is another key reaction of this compound, leading to the formation of ester derivatives which can also serve as important intermediates or possess biological activity themselves.

Experimental Protocol: Fischer Esterification

A straightforward method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

-

Dissolve this compound in an excess of the desired alcohol (which also acts as the solvent).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude ester by distillation or column chromatography.

Decarboxylation

Decarboxylation of thiophene-2-carboxylic acids can be a challenging transformation. The stability of the thiophene ring, which is more aromatic than furan but less than benzene, influences the ease of this reaction. Generally, decarboxylation of thiophene-2-carboxylic acid is more difficult compared to its furan and pyrrole analogs. The presence of the electron-withdrawing trifluoromethyl group at the 3-position is expected to further deactivate the ring towards electrophilic substitution, which is a key step in many decarboxylation mechanisms, making the reaction even more challenging under standard conditions. Specialized methods, often involving metal catalysts, may be required to achieve efficient decarboxylation.

Electrophilic Aromatic Substitution

The thiophene ring can undergo electrophilic aromatic substitution. However, the presence of two deactivating groups, the carboxylic acid and the trifluoromethyl group, will significantly decrease the electron density of the thiophene ring, making it much less susceptible to electrophilic attack compared to unsubstituted thiophene. Electrophilic substitution, if it occurs, would be expected to proceed at the C5 position, which is the most activated position in 2-substituted thiophenes. Harsh reaction conditions would likely be necessary to achieve any significant conversion.

Signaling Pathway of Electrophilic Substitution on a Deactivated Thiophene Ring:

References

Stability of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the potential stability of 3-(trifluoromethyl)thiophene-2-carboxylic acid under acidic conditions. As of the latest literature review, specific experimental data on the forced degradation of this compound under acidic stress is not publicly available. The information presented herein is based on established principles of organic chemistry, knowledge of similar molecular structures, and standard industry practices for stability testing. The proposed degradation pathways and experimental protocols are intended to serve as a well-informed starting point for researchers investigating the stability of this molecule.

Introduction

This compound is a heterocyclic organic compound incorporating a thiophene ring, a carboxylic acid functional group, and a trifluoromethyl substituent. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms and the thiophene scaffold. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the thiophene ring serves as a versatile pharmacophore.

Understanding the chemical stability of this compound, particularly under acidic conditions, is crucial for its development in various applications, including pharmaceuticals. Acidic environments are encountered during certain manufacturing processes, in formulation, and potentially in physiological environments such as the stomach. Therefore, a thorough understanding of its degradation profile under acidic stress is a critical component of risk assessment and ensuring product quality and efficacy.

This guide will explore the potential degradation pathways of this compound in acidic media, provide a detailed experimental protocol for conducting a forced degradation study, and present a framework for data analysis and visualization.

Potential Degradation Pathways Under Acidic Conditions

While specific data is lacking, two primary degradation pathways can be postulated for this compound under acidic conditions: decarboxylation and hydrolysis of the trifluoromethyl group .

-

Acid-Catalyzed Decarboxylation: Thiophene-2-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, in the presence of a strong acid. The reaction is thought to proceed via protonation of the thiophene ring, which activates the molecule towards the loss of carbon dioxide. The electron-withdrawing nature of the trifluoromethyl group at the 3-position may influence the rate of this reaction.

-

Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group is generally considered to be highly stable. However, under forcing acidic conditions (e.g., strong acid and high temperature), it can undergo hydrolysis to a carboxylic acid group. This process is typically slow and requires harsh conditions. The proposed mechanism involves the protonation of a fluorine atom, followed by nucleophilic attack by water.

It is also possible that other more complex degradation pathways could occur, potentially involving the thiophene ring itself, although this is generally less likely under moderately acidic conditions compared to decarboxylation.

The following diagram illustrates the two principal potential degradation pathways.

Experimental Protocol for Forced Degradation Study

To definitively assess the stability of this compound under acidic conditions, a forced degradation study is recommended. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol (MeOH), HPLC grade

-

Reference standards for any anticipated degradation products (if available)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Thermostatically controlled water bath or oven

-

Volumetric flasks and pipettes

-

Autosampler vials

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

-

Stress Conditions:

-

For each acidic condition (e.g., 0.1 M HCl and 1 M HCl), add a known volume of the stock solution to a volumetric flask and dilute with the acid solution to achieve a final drug concentration of approximately 100 µg/mL.

-

Prepare a control sample by diluting the stock solution with the initial solvent (e.g., 50:50 acetonitrile:water) to the same final concentration.

-

Incubate the samples at various temperatures (e.g., 40°C, 60°C, and 80°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Sample Analysis:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A generic starting method could be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient from 95% A to 5% A over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS detection.

-

-

-